molecular formula C10H13FN2 B13261472 3-Fluoro-4-(piperidin-1-yl)pyridine

3-Fluoro-4-(piperidin-1-yl)pyridine

Cat. No.: B13261472
M. Wt: 180.22 g/mol
InChI Key: WLUIBEZXFHPOFO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-1-yl)pyridine is a heterocyclic compound that features a fluorine atom at the third position and a piperidine ring at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination step . The reaction conditions often include mild temperatures and the presence of a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(piperidin-1-yl)pyridine may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.

Scientific Research Applications

3-Fluoro-4-(piperidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The piperidine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(piperidin-1-yl)pyridine is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and development.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-4-piperidin-1-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

WLUIBEZXFHPOFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)F

Origin of Product

United States

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